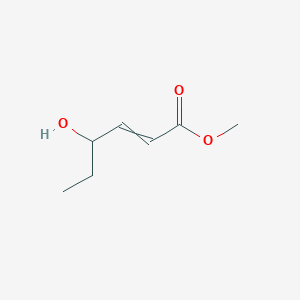![molecular formula C13H14NP B14424136 2-[(Phenylphosphanyl)methyl]aniline CAS No. 82632-04-0](/img/structure/B14424136.png)
2-[(Phenylphosphanyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylphosphanyl)methyl]aniline is an organic compound that features both an aniline and a phenylphosphanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylphosphanyl)methyl]aniline typically involves the reaction of aniline with a phenylphosphanyl reagent. One common method is the nucleophilic substitution reaction where aniline reacts with a phenylphosphanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylphosphanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The phenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines or phosphines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Phenylphosphine oxide derivatives.
Reduction: Secondary amines or phosphines.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Phenylphosphanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-[(Phenylphosphanyl)methyl]aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simpler aromatic amine without the phosphanyl group.
Phenylphosphine: Contains the phosphanyl group but lacks the aniline moiety.
Diphenylphosphine: Similar structure but with two phenyl groups attached to the phosphanyl group.
Uniqueness
2-[(Phenylphosphanyl)methyl]aniline is unique due to the presence of both an aniline and a phenylphosphanyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Eigenschaften
CAS-Nummer |
82632-04-0 |
|---|---|
Molekularformel |
C13H14NP |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
2-(phenylphosphanylmethyl)aniline |
InChI |
InChI=1S/C13H14NP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 |
InChI-Schlüssel |
PKCYXKLNUFKWEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)PCC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)





